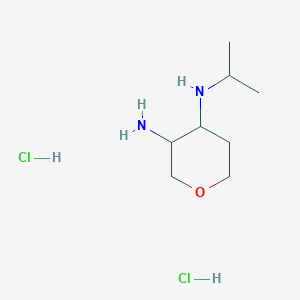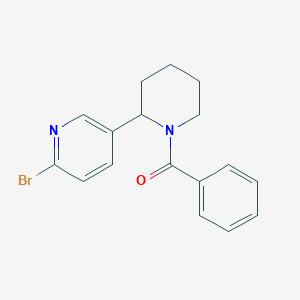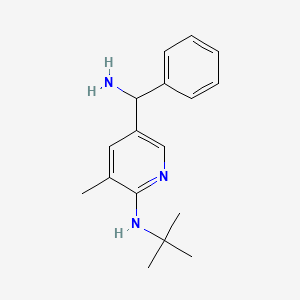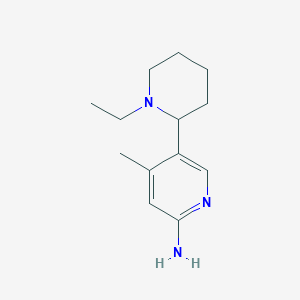
N4-Isopropyltetrahydro-2H-pyran-3,4-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4-Isopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride typically involves the reaction of tetrahydro-2H-pyran with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of N4-Isopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation and crystallization to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
N4-Isopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
N4-Isopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential use in the development of new pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and other industrial applications.
Mecanismo De Acción
The mechanism of action of N4-Isopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-2H-pyran: A related compound used in the synthesis of various organic molecules.
Isopropylamine: A precursor used in the synthesis of N4-Isopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride.
Uniqueness
N4-Isopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride is unique due to its specific structure and reactivity, which make it valuable in the synthesis of pharmaceuticals and fine chemicals. Its ability to undergo various chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C8H20Cl2N2O |
|---|---|
Peso molecular |
231.16 g/mol |
Nombre IUPAC |
4-N-propan-2-yloxane-3,4-diamine;dihydrochloride |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-6(2)10-8-3-4-11-5-7(8)9;;/h6-8,10H,3-5,9H2,1-2H3;2*1H |
Clave InChI |
GRZALUZKHXNHBU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1CCOCC1N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11800195.png)
![tert-Butyl 5-methyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B11800200.png)








